

BPR1K871: A Technical Guide to the Dual Inhibition of FLT3 and AURKA

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Compound of Interest

Compound Name: BPR1K871

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This technical guide provides an in-depth overview of **BPR1K871**, a potent quinazoline-based, multi-kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinase A (AURKA). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts: Dual Kinase Inhibition

BPR1K871 was developed as a multi-kinase inhibitor with significant activity against both FLT3 and Aurora kinases, which are crucial in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and solid tumors.[1][2][3] The rationale behind this dual-targeting approach is to simultaneously block key signaling pathways involved in cell proliferation, survival, and cell cycle regulation, potentially leading to a more potent anti-cancer effect and overcoming resistance mechanisms.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of **BPR1K871** against various kinases and cancer cell lines.

Table 1: **BPR1K871** Kinase Inhibition Profile

Target Kinase	IC50 (nM)	Source
FLT3	19	[1] [2]
AURKA	22	[1] [2]
AURKB	13	[1]

Table 2: **BPR1K871** Anti-proliferative Activity

Cell Line	Cancer Type	Key Mutation(s)	EC50 (nM)	Source
MOLM-13	Acute Myeloid Leukemia	FLT3-ITD	~5	[1] [2] [3]
MV4-11	Acute Myeloid Leukemia	FLT3-ITD	~5	[1] [2] [3]
COLO205	Colorectal Cancer	-	< 100	[1]
Mia-PaCa-2	Pancreatic Cancer	-	< 100	[1]

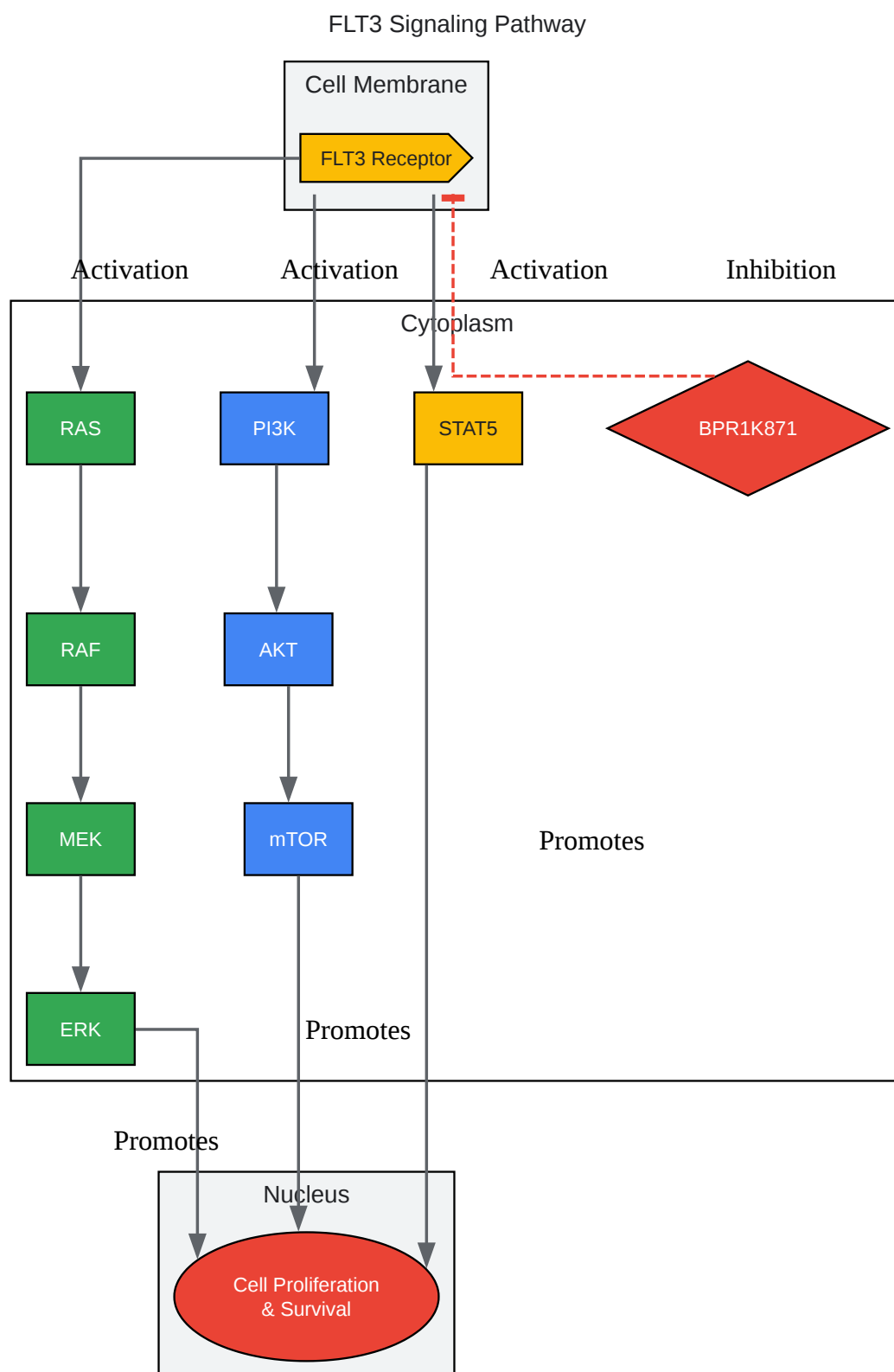
Signaling Pathways

The dual inhibition of FLT3 and AURKA by **BPR1K871** impacts critical cancer-related signaling pathways.

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[\[4\]](#)

Mutations, such as internal tandem duplications (ITD), lead to constitutive activation of FLT3 and its downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, promoting leukemogenesis.[\[5\]](#)[\[6\]](#)[\[7\]](#)

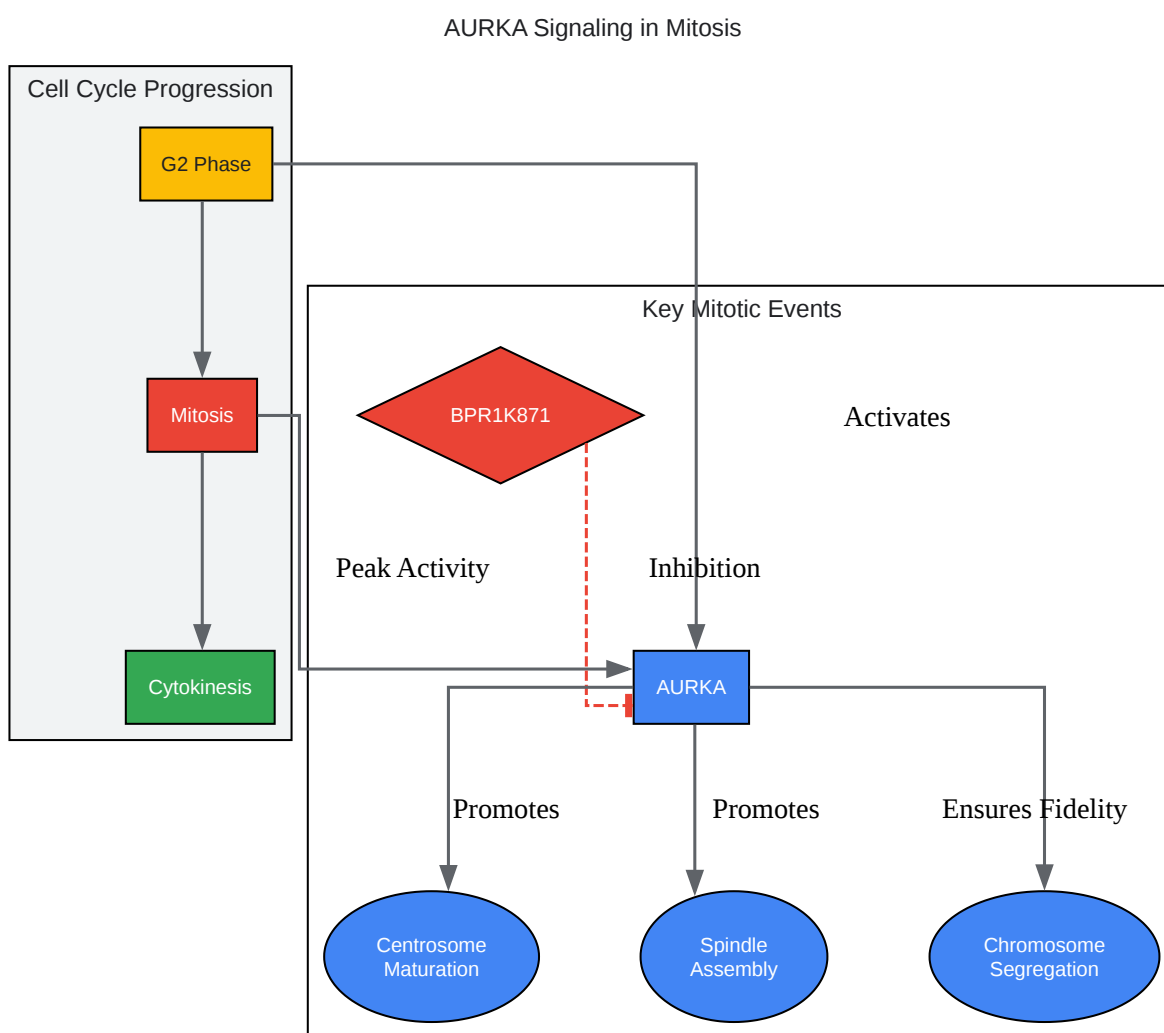


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Caption: **BPR1K871** inhibits the constitutively active FLT3 receptor.

AURKA Signaling Pathway

Aurora Kinase A (AURKA) is a serine/threonine kinase that is essential for mitotic progression. [8] It is involved in centrosome maturation, spindle assembly, and chromosome segregation.[9] Overexpression of AURKA is common in many cancers and is associated with genomic instability.[8]



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Caption: **BPR1K871** inhibits AURKA, disrupting mitotic progression.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of **BPR1K871** are provided below.

Cell Viability (MTS) Assay

This protocol is used to determine the anti-proliferative activity of **BPR1K871** on cancer cell lines.

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
- **Compound Treatment:** Prepare serial dilutions of **BPR1K871** in complete growth medium. Add 100 μ L of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
- **Incubation:** Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified incubator.
- **MTS Reagent Addition:** Add 20 μ L of MTS reagent to each well.
- **Incubation with MTS:** Incubate the plate for 1-4 hours at 37°C.
- **Absorbance Measurement:** Measure the absorbance at 490 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value using a suitable software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is used to assess the modulation of FLT3 and AURKA phosphorylation by **BPR1K871**.

- **Cell Treatment and Lysis:** Treat cells (e.g., MV4-11, HCT-116) with various concentrations of **BPR1K871** for a specified time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-AURKA, total AURKA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- **Washing:** Wash the membrane three times with TBST for 10 minutes each.
- **Secondary Antibody Incubation:** Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Washing:** Repeat the washing step.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

This protocol is used to determine the effect of **BPR1K871** on cell cycle progression.

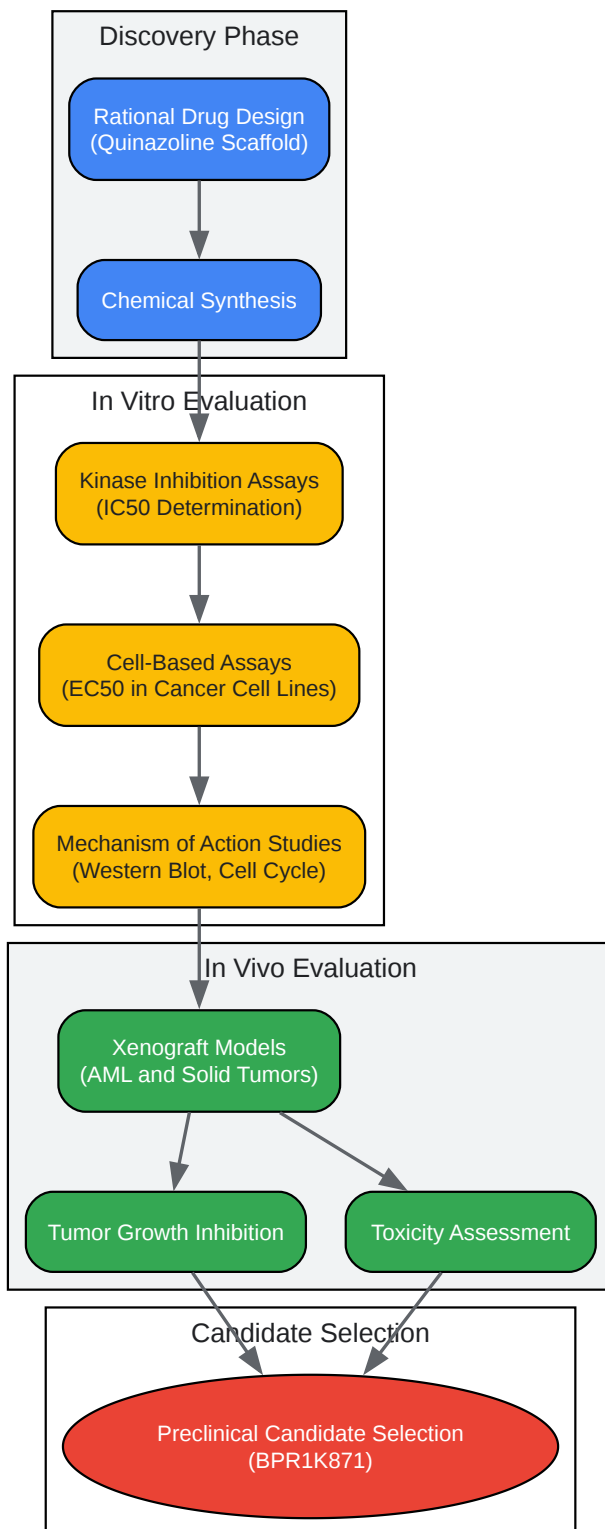
- **Cell Treatment:** Treat cells (e.g., HCT-116) with **BPR1K871** for 24-48 hours.
- **Cell Harvesting and Fixation:** Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
- **Staining:** Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

- Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
- Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) using cell cycle analysis software.

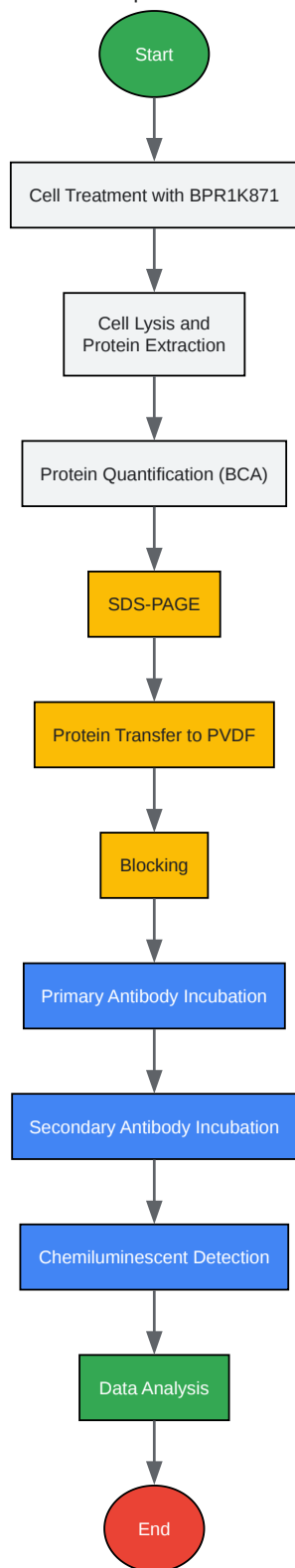
Experimental and Logical Workflows

The following diagrams illustrate the general workflows for evaluating a dual kinase inhibitor like **BPR1K871**.

Drug Discovery and Preclinical Evaluation Workflow

[Click to download full resolution via product page](#)Caption: General workflow for the development of **BPR1K871**.

Western Blot Experimental Workflow



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Caption: Step-by-step workflow for Western blot analysis.

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